2-Methoxy-1-(4-methylphenyl)naphthalene
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Overview
Description
2-Methoxy-1-(4-methylphenyl)naphthalene is an organic compound with the molecular formula C18H16O It is a derivative of naphthalene, substituted with a methoxy group at the second position and a 4-methylphenyl group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-1-(4-methylphenyl)naphthalene can be achieved through several methods, including the Suzuki-Miyaura coupling reaction. This method involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst. The reaction conditions typically include a base such as potassium carbonate and a solvent like toluene or ethanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-1-(4-methylphenyl)naphthalene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can convert carbonyl groups back to alcohols or alkanes.
Substitution: Electrophilic aromatic substitution can introduce other substituents onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as bromine or chlorine can be used for halogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield 2-methoxy-1-(4-methylphenyl)naphthoquinone, while substitution reactions could introduce halogens or other functional groups.
Scientific Research Applications
2-Methoxy-1-(4-methylphenyl)naphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of dyes, fragrances, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Methoxy-1-(4-methylphenyl)naphthalene involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors. The exact pathways depend on the context of its use, such as in biological or chemical systems .
Comparison with Similar Compounds
Similar Compounds
2-Methoxynaphthalene: A simpler structure with only a methoxy group on the naphthalene ring.
1-Methoxy-4-methylbenzene: Similar in having a methoxy and methyl group but lacks the naphthalene core.
2-Methoxy-1-naphthaleneboronic acid: Contains a boronic acid group, making it useful in cross-coupling reactions.
Uniqueness
2-Methoxy-1-(4-methylphenyl)naphthalene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it valuable in specialized applications where these properties are advantageous.
Properties
CAS No. |
922511-70-4 |
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Molecular Formula |
C18H16O |
Molecular Weight |
248.3 g/mol |
IUPAC Name |
2-methoxy-1-(4-methylphenyl)naphthalene |
InChI |
InChI=1S/C18H16O/c1-13-7-9-15(10-8-13)18-16-6-4-3-5-14(16)11-12-17(18)19-2/h3-12H,1-2H3 |
InChI Key |
AWVKYQSYOXGJBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C=CC3=CC=CC=C32)OC |
Origin of Product |
United States |
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